Fmoc-Glu(OtBu)-OH

説明

Fmoc-Glu(OtBu)-OH is the standard reagent for coupling glutamic acid into peptide sequences . It is the standard Fmoc-protected derivative of Glu used in peptide synthesis .

Synthesis Analysis

Fmoc-Glu(OtBu)-OH is widely used as a building block in peptide synthesis for the protection of amine groups . It can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst . The preparation method of fluorenes methoxy carbonyl acyl L-glutamic acid according to claim 1-5-tert-butyl ester is characterized in that: at Cu [Glu (OtBu)] x In add decopper (ing) agent and solvent according to certain ratio, the pH value of regulator solution is 8~9, obtains Glu (OtBu); Add the protection reagent of Fmoc group again in Glu (OtBu), the pH value of regulator solution is 8~9, reacts 7~10 hours, again through acidifying, extraction, crystallization, obtains fluorenes methoxy carbonyl acyl L-glutamic acid-5-tert-butyl ester .Molecular Structure Analysis

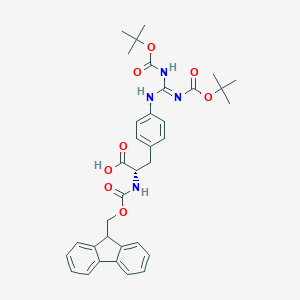

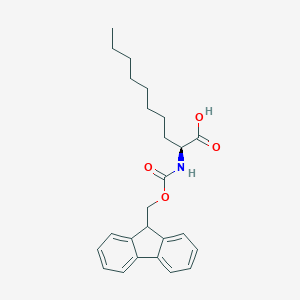

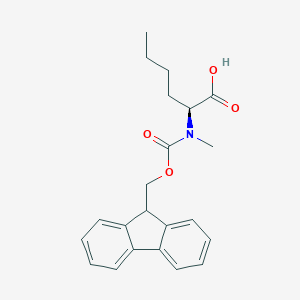

The molecular formula of Fmoc-Glu(OtBu)-OH is C24H27NO6 . The molecular weight is 425.47 g/mol .Chemical Reactions Analysis

Fmoc-Glu(OtBu)-OH is used in peptide synthesis. The t-butyl ester of the side chain is removed in the same conditions used to cleave peptides from Wang resin or Rink amide resin . It can also be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst .Physical And Chemical Properties Analysis

Fmoc-Glu(OtBu)-OH is a powder . Its optical activity is [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) .科学的研究の応用

Solid Phase Peptide Synthesis (SPPS)

Fmoc-Glu(OtBu)-OH: is extensively used in SPPS , where it allows for the sequential addition of amino acids to a growing peptide chain . The Fmoc group protects the amino terminus during synthesis, and the OtBu group protects the side chain carboxyl group. This dual protection is crucial for the synthesis of complex peptides without unwanted side reactions.

Synthesis of γ-Glutamyl Peptides

This compound is pivotal in synthesizing γ-glutamyl peptides, which are important in studying enzymatic activities and biological processes involving glutathione . After the side-chain carboxy group is coupled with an amine or alcohol, the protective groups can be selectively removed to yield the desired peptide structure.

Library Synthesis

In combinatorial chemistry, Fmoc-Glu(OtBu)-OH is used to create vast libraries of peptides for drug discovery and development . Its stability and ease of deprotection under mild conditions make it ideal for high-throughput synthesis.

Preparation of Branched Peptides

The selective deprotection of Fmoc-Glu(OtBu)-OH allows for the synthesis of branched peptides . These structures are significant in developing new therapeutic agents and understanding protein folding and function.

Synthesis of Cyclic Peptides

Cyclic peptides have therapeutic potential due to their stability and bioactivityFmoc-Glu(OtBu)-OH can be used to introduce glutamic acid into peptides that are later cyclized to form lactams or lactones .

Modification of Peptide Backbones

Researchers use Fmoc-Glu(OtBu)-OH to introduce modifications into the peptide backbone, creating peptides with altered properties for specific applications, such as increased stability or altered binding affinity .

Peptide Conjugation

This compound is also used in peptide conjugation to create peptide-protein conjugates, peptide-nucleotide conjugates, or other bioconjugates for therapeutic or diagnostic purposes .

Study of Enzymatic Reactions

Finally, Fmoc-Glu(OtBu)-OH is used to study enzymatic reactions involving glutamic acid residues. By incorporating this modified amino acid into peptides, researchers can investigate the role of glutamic acid in enzymatic processes .

作用機序

Target of Action

Fmoc-Glu(OtBu)-OH, also known as N-α-Fmoc-L-glutamic acid α-t.-butyl ester , is a selectively protected building block used in the synthesis of peptides . Its primary targets are the amino and carboxy functions of the peptide chain .

Mode of Action

Fmoc-Glu(OtBu)-OH interacts with its targets through a process of condensation . The side-chain carboxy of the compound condenses with an appropriate amine or alcohol . Following this, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively . This facilitates the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Glu(OtBu)-OH are those involved in peptide synthesis . The compound’s interaction with its targets leads to the formation of γ-glutamyl peptides . These peptides play a crucial role in various biological processes, including protein synthesis and regulation of cellular functions.

Pharmacokinetics

It’s worth noting that the compound is clearly soluble in dmf , which can impact its use in peptide synthesis.

Result of Action

The result of Fmoc-Glu(OtBu)-OH’s action is the formation of γ-glutamyl peptides . These peptides can be further used in the synthesis of complex proteins and other bioactive molecules. The compound’s action thus has significant implications in the field of biochemistry and pharmaceuticals.

Action Environment

The action of Fmoc-Glu(OtBu)-OH can be influenced by various environmental factors. For instance, the compound should be stored below +30°C to maintain its stability. Additionally, the compound’s solubility in DMF suggests that the choice of solvent can significantly impact its efficacy in peptide synthesis.

将来の方向性

Fmoc-Glu(OtBu)-OH can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst . It can also be used in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives . In the future, it could be used to study the effects of glutamate arginylation on protein folding and interactions .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKXCALUHMPIGM-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901167450 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Glu(OtBu)-OH | |

CAS RN |

71989-18-9 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-aminoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Fmoc-Glu(OtBu)-OH contribute to the self-assembly of peptides?

A1: Fmoc-Glu(OtBu)-OH plays a crucial role in peptide self-assembly due to its structure. The Fmoc group provides hydrophobic interactions, while the glutamic acid side chain, protected as a tert-butyl ester (OtBu), introduces a negative charge upon deprotection. [, ] This interplay of hydrophobic and electrostatic interactions, alongside hydrogen bonding capabilities, drives the formation of ordered structures like spheres, rods, and even helical conformations. [, ]

Q2: What kind of structures have been created using Fmoc-Glu(OtBu)-OH, and what are their potential applications?

A2: Researchers have successfully used Fmoc-Glu(OtBu)-OH to create diverse self-assembled structures. For instance, spherical structures were observed at varying concentrations of Fmoc-Glu(OtBu)-OH. [] Interestingly, upon heating, these structures transitioned into a "broomstick-like" morphology. [] Such self-assembling systems hold promise for applications in material science, bioscience, and biomedicine. []

Q3: Can you provide an example of how Fmoc-Glu(OtBu)-OH has been used to mimic a biological molecule?

A3: Fmoc-Glu(OtBu)-OH has been employed to synthesize sialic acid-glutamic acid hybrid foldamers. [] These foldamers were designed to mimic the structure and function of α-(2,8)-linked polysialic acids, which are implicated in cancer metastasis. [] By incorporating Fmoc-Glu(OtBu)-OH in an alternating sequence with a sialic acid derivative, researchers created a foldamer that adopted a helical conformation resembling the natural polymer. [] This holds potential for developing novel cancer therapies.

Q4: What analytical techniques are commonly employed to characterize the structures formed by Fmoc-Glu(OtBu)-OH?

A4: Various techniques are used to study the self-assembled structures formed by Fmoc-Glu(OtBu)-OH. Microscopic techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide visual information about the morphology and size of the structures. [] Additionally, solution-state NMR, FTIR, and TGA offer insights into the molecular organization, interactions, and thermal properties of these assemblies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。